An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-ol: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-ol: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluorobenzo[d]dioxol-5-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and critically analyze its application as a pivotal structural motif in the design of contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile building block and its role in creating novel pharmaceutical agents.
Introduction: The Emergence of a Privileged Scaffold
2,2-Difluorobenzo[d]dioxol-5-ol, with the CAS number 1211539-82-0, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1] Its unique structure, featuring a difluorinated methylene bridge, offers a compelling combination of metabolic stability and isosteric properties that have been leveraged in the development of drugs targeting a range of diseases. Notably, this scaffold is a key component in the synthesis of Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and has been utilized in the creation of inhibitors for the insulin-like growth factor-1 receptor (IGF-1R).[2][3] This guide will provide an in-depth exploration of the chemistry and pharmacological relevance of this important molecule.
Physicochemical Properties and Structural Features
The molecular and physical properties of 2,2-Difluorobenzo[d]dioxol-5-ol are foundational to its utility in chemical synthesis. A summary of these properties is presented in Table 1. The presence of the two fluorine atoms on the dioxole bridge significantly influences the electronic nature of the aromatic ring, making it more electron-deficient compared to its non-fluorinated counterpart.[4] This has profound implications for its reactivity, which will be discussed in a later section.
| Property | Value | Source(s) |
| CAS Number | 1211539-82-0 | [5] |
| Molecular Formula | C₇H₄F₂O₃ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| Physical Form | Solid | [5][6] |
| Purity | ≥97% (typical) | [1] |
| Storage Temperature | 4°C, stored under nitrogen | [1] |
| SMILES | OC1=CC=C(OC(F)(F)O2)C2=C1 | [1] |
| InChI Key | GEHVTOIGEVNIEQ-UHFFFAOYSA-N | [5] |
| LogP (calculated) | 1.7137 | [1] |
| Topological Polar Surface Area (TPSA) | 38.69 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol is a critical aspect of its application. A common and effective method involves the palladium-catalyzed hydroxylation of a bromo-substituted precursor.
Synthetic Workflow
The following diagram illustrates a typical synthetic route to 2,2-Difluorobenzo[d]dioxol-5-ol.
Caption: Synthetic workflow for 2,2-Difluorobenzo[d]dioxol-5-ol.
Detailed Experimental Protocol
The following protocol is adapted from established literature and provides a step-by-step guide for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol.[3]
Materials:
-
2,2-Difluoro-5-bromo-1,3-benzodioxole
-
Potassium hydroxide (KOH)
-
Tris(dibenzylideneacetone)dipalladium(0)
-
Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine
-
1,4-Dioxane
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2,2-difluoro-5-bromo-1,3-benzodioxole (1.0 eq), potassium hydroxide (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.012 eq), and di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine (0.049 eq).
-
Add a 1:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 100°C for 17 hours under a nitrogen atmosphere.
-
After cooling to room temperature, add 1 M hydrochloric acid to the reaction mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient to yield 2,2-difluoro-5-hydroxybenzodioxolane as a light yellow oil.[3]
Spectroscopic Characterization
The structural elucidation of 2,2-Difluorobenzo[d]dioxol-5-ol is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons.
-
¹H NMR (300 MHz, CDCl₃, δppm): 6.88 (d, 1H, J=8.7Hz), 6.62 (d, 1H, J=2.4Hz), 6.48 (dd, 1H, J=8.7Hz, 2.4Hz).[3]
Reactivity and Chemical Transformations
The chemical reactivity of 2,2-Difluorobenzo[d]dioxol-5-ol is primarily centered around the phenolic hydroxyl group and the electron-deficient aromatic ring. The hydroxyl group can undergo standard transformations such as etherification and esterification, allowing for its incorporation into larger molecular frameworks. The electron-withdrawing nature of the difluorinated dioxole ring deactivates the aromatic system towards electrophilic substitution.[4]
Applications in Drug Discovery and Development
The primary utility of 2,2-Difluorobenzo[d]dioxol-5-ol lies in its role as a key building block in the synthesis of bioactive molecules.
A Cornerstone in the Synthesis of Lumacaftor
Lumacaftor (VX-809) is a drug used in combination with ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation.[2] This mutation leads to a misfolded CFTR protein that is prematurely degraded. Lumacaftor acts as a corrector, improving the conformational stability of the F508del-CFTR protein and facilitating its trafficking to the cell surface.[2] The synthesis of Lumacaftor prominently features the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid moiety, which is derived from 2,2-Difluorobenzo[d]dioxol-5-ol.[7][8]
The following diagram illustrates the role of the 2,2-difluorobenzodioxole moiety in the final structure of Lumacaftor.
Caption: The synthetic lineage of the 2,2-difluorobenzodioxole moiety in Lumacaftor.
A Scaffold for IGF-1R Inhibitors
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[9] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers.[9] Consequently, IGF-1R has emerged as a significant target for anticancer drug development. 2,2-Difluorobenzodioxol-5-ol has been utilized in the synthesis of small molecule inhibitors of IGF-1R.[3] The difluoromethylenedioxy group is often employed as a bioisosteric replacement for other functional groups to enhance metabolic stability and improve pharmacokinetic profiles.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]
-
Ventilation: Use only in a well-ventilated area.[12]
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Contact: Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources. Keep the container tightly closed.[12]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
Conclusion and Future Perspectives
2,2-Difluorobenzo[d]dioxol-5-ol has solidified its position as a valuable and versatile building block in modern medicinal chemistry. Its strategic application in the synthesis of complex pharmaceutical agents, most notably Lumacaftor, underscores the importance of fluorination in drug design to enhance metabolic stability and modulate physicochemical properties. The continued exploration of this scaffold in the development of new therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies, is anticipated. As our understanding of structure-activity relationships and the role of fluorinated motifs in drug-receptor interactions deepens, the utility of 2,2-Difluorobenzo[d]dioxol-5-ol and its derivatives is poised to expand, offering new avenues for the creation of next-generation medicines.
References
- Google Patents. (n.d.). WO2017017696A1 - Process for the preparation of lumacaftor.
-
PubChem. (n.d.). Lumacaftor. Retrieved January 7, 2026, from [Link]
-
Vertex Pharmaceuticals. (2013). LUMACAFTOR an Orphan drug in clinical trial for oral the treatment of cystic fibrosis. Retrieved January 7, 2026, from [Link]
-
Asia Chem Corp. (n.d.). 1-(2,2-Difluoro-benzo[5]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. Retrieved January 7, 2026, from [Link]
-
Google Patents. (n.d.). CN105153105A - Synthetic method of 1-(2,2-difluoro-benzo[d][5]) dioxole-5-yl) cyclopropanecarboxylic acid and intermediate. Retrieved January 7, 2026, from
-
Organic & Biomolecular Chemistry. (2020). Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-5-formylbenzodioxole. Retrieved January 7, 2026, from [Link]
-
Home Sunshine Pharma. (n.d.). 1-(2,2-difluorobenzo[d][5]dioxol-5-yl)cyclopropane-1-carbonitrile CAS 862574-87-6. Retrieved January 7, 2026, from [Link]
- Wiley-VCH. (2002). 200 and More NMR Experiments: A Practical Course.
-
PubChem. (n.d.). (S)-1-(2,2-difluorobenzo[d][5]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. Retrieved January 7, 2026, from [Link]
-
Journal of Medicinal Chemistry. (1997). Structure-activity relationships of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides. Retrieved January 7, 2026, from [Link]
-
SpectraBase. (n.d.). N-(2,2-Difluoro-benzo[5]dioxol-5-yl)-nicotinamide. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. Retrieved January 7, 2026, from [Link]
-
Journal of Mammary Gland Biology and Neoplasia. (2010). IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons. Retrieved January 7, 2026, from [Link]
-
Clinical Cancer Research. (2012). Evasion Mechanisms to Igf1r Inhibition in Rhabdomyosarcoma. Retrieved January 7, 2026, from [Link]
-
Journal of Oncology. (2022). Effective natural inhibitors targeting IGF-1R by computational study. Retrieved January 7, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1-(2,2-Difluorobenzo[d][5]dioxol-5-yl)-N-(6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropane-1-carboxamide. Retrieved January 7, 2026, from [Link]
-
Molecules. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved January 7, 2026, from [Link]
-
International Journal of Molecular Sciences. (2021). Understanding IGF-II Action through Insights into Receptor Binding and Activation. Retrieved January 7, 2026, from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1996). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Retrieved January 7, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Difluoro-1,3-benzodioxol-5-ol | 1211539-82-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,2-Difluorobenzo[d][1,3]dioxol-5-ol | 1211539-82-0 [sigmaaldrich.com]
- 6. (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-methanol | CymitQuimica [cymitquimica.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
